molecular formula C17H19BrClFN4O3S B4626097 N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4626097
M. Wt: 493.8 g/mol
InChI Key: KACVVEJIYFXXOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, where bromide in the pyrazole ring is displaced by nucleophiles such as [18F]fluoride, demonstrating the feasibility of synthesizing radiolabeled compounds for research applications (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular interaction studies of closely related compounds reveal insights into their conformational dynamics and interaction with biological receptors, employing molecular orbital methods and conformational analyses to understand the energetic stability of various conformers (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions surrounding compounds of this class often involve multi-step synthetic pathways including reduction, oxidation, nucleophilic addition, and condensation reactions. These pathways can yield compounds with significant insecticidal and fungicidal activities, demonstrating the diverse chemical reactivity and potential applications of these molecules (Zhu et al., 2014).

Physical Properties Analysis

While specific details on the physical properties of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide are not directly available, related compounds' synthesis and characterization, including NMR and mass spectrometry, can provide insights into the physical characteristics such as solubility, stability, and crystalline structure of similar entities (Fang-wei, 2013).

Chemical Properties Analysis

The chemical properties of such compounds often include their reactivity towards nucleophiles, electrophiles, and other chemical agents, as well as their potential to undergo various chemical transformations, such as halide substitution, that can modify their chemical structure and function. The synthesis and biological activities of compounds with similar frameworks have been explored, revealing their potential for significant biological activity and the ability to undergo diverse chemical reactions (Srivastava et al., 2008).

Scientific Research Applications

1. PET Radiotracer Development

Katoch-Rouse and Horti (2003) explored the synthesis of related compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, as potential PET radiotracers for studying CB1 cannabinoid receptors in the brain. This research demonstrates the compound's potential in neuroimaging and neuroscience research, particularly in understanding cannabinoid receptor distribution and function (Katoch-Rouse & Horti, 2003).

2. Interaction with CB1 Cannabinoid Receptor

Shim et al. (2002) examined the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study is crucial for understanding the pharmacodynamics of compounds targeting cannabinoid receptors, which has implications in developing treatments for various neurological disorders (Shim et al., 2002).

3. Synthesis and Biological Activity

Li et al. (2015) focused on the synthesis and biological activity of a compound with a similar structure, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide. This research contributes to the understanding of the compound's chemical structure and potential biological activities, such as antiviral and fungicidal effects (Li et al., 2015).

4. Antimicrobial Activity

Anuse et al. (2019) synthesized a series of compounds including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, which were evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents, highlighting the potential of this class of compounds in addressing antimicrobial resistance (Anuse et al., 2019).

properties

IUPAC Name

N-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClFN4O3S/c1-28(26,27)24-7-5-11(6-8-24)17(25)21-16-13(18)10-23(22-16)9-12-14(19)3-2-4-15(12)20/h2-4,10-11H,5-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVVEJIYFXXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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